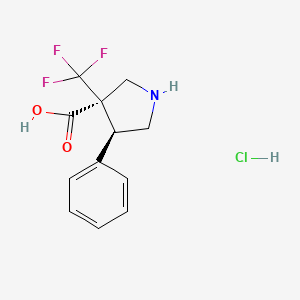

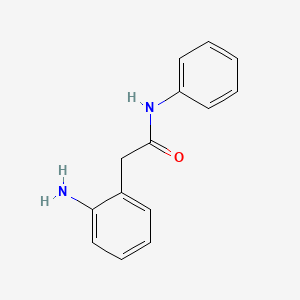

(3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1049978-65-5 . It has a molecular weight of 295.69 . The compound is a white powder and is stored at temperatures between 0-8°C .

Physical and Chemical Properties Analysis

This compound is a white powder with a melting point between 222 - 228°C . It should be stored at temperatures between 0-8°C .Scientific Research Applications

Reactivity and Coordination Chemistry

(Ghosh et al., 2004) explored the reactivity of pyridine-tricarboxylic acid derivatives towards Zn(II) salts, revealing the formation of coordination polymers and discrete carboxylate-bridged metallomacrocycles. These studies contribute to understanding the reactivity patterns of similar trifluoromethyl-substituted compounds, facilitating the design of coordination compounds with desired properties.

Inhibitory Activity and Drug Design

The study by (Wang et al., 2001) on the design, synthesis, and structural analysis of influenza neuraminidase inhibitors, featuring pyrrolidine cores, underscores the significance of trifluoromethyl-substituted compounds in medicinal chemistry. Their work demonstrates how the trifluoromethyl group's presence influences binding interactions within the active site of enzymes, guiding the development of potent inhibitors.

Synthetic Methodologies

Research by (Chowdhury and Ghosh, 2009) detailed the highly regio- and enantioselective addition of alkyl methyl ketones to beta-silylmethylene malonate, facilitated by organocatalysis. This study highlights the broader applicability of trifluoromethyl-substituted pyrrolidines in asymmetric synthesis and organocatalytic reactions, enabling precise control over product stereochemistry.

Metal-Organic Frameworks (MOFs)

(Zhao et al., 2019) investigated the hydrothermal generation of metal-organic architectures using an aromatic tricarboxylic acid. Their work illustrates the potential of trifluoromethyl-substituted compounds in constructing MOFs with diverse structures and properties, such as photocatalytic activity, which can be harnessed for environmental remediation and sustainable chemistry applications.

Properties

IUPAC Name |

(3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)11(10(17)18)7-16-6-9(11)8-4-2-1-3-5-8;/h1-5,9,16H,6-7H2,(H,17,18);1H/t9-,11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVPJYDLIRYJOS-ROLPUNSJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)(C(=O)O)C(F)(F)F)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@](CN1)(C(=O)O)C(F)(F)F)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2835264.png)

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-diethylacetamide](/img/structure/B2835265.png)

![2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/no-structure.png)

![N-(4-isopropylphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/structure/B2835273.png)

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2835274.png)

![[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine hydrochloride](/img/structure/B2835276.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methoxybenzyl)-1H-pyrrol-3(2H)-one](/img/structure/B2835279.png)